6-Methoxy-2-octaprenyl-1,4-benzoquinone
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Overview
Description
6-methoxy-2-octaprenyl-1,4-benzoquinone is a polyprenylbenzoquinone that is 1,4-benzoquinone carrying 2-octaprenyl and 6-methoxy substituents; a precursor of E. coli K12 ubiquinones. It is a polyprenylbenzoquinone and a member of 1,4-benzoquinones.
Scientific Research Applications
Role in Ubiquinone Biosynthesis and Mutant Analysis
6-Methoxy-2-octaprenyl-1,4-benzoquinone is a significant precursor in the biosynthesis of ubiquinone. Research has detailed its isolation and identification in ubiquinone-deficient mutants of Escherichia coli. These mutants accumulating this compound demonstrated mutations in genes like ubiE and ubiF, crucial for ubiquinone biosynthesis (Young et al., 1971). Another study has further elaborated on the isolation of this precursor from E. coli mutants, emphasizing the genetic aspects of these mutations (Stroobant et al., 1972).
Membrane-Associated Reactions in Biosynthesis
The compound's role extends to membrane-associated reactions in ubiquinone biosynthesis. An enzyme, S-adenosyl-L-methionine: 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone-O-methyltransferase, was partially purified and identified as crucial for the biosynthesis process. This enzyme, associated with cell membranes, utilizes 6-methoxy-2-octaprenyl-1,4-benzoquinone in its substrate form (Leppik et al., 1976).
Utility in Aerobic Respiration
Investigations into the role of 6-methoxy-2-octaprenyl-1,4-benzoquinone in aerobic respiration in Escherichia coli have revealed its potential utility. Studies have shown that certain analogues of this compound, differing in quinone ring substituents, can function in respiration, highlighting its biochemical significance (Wallace & Young, 1977).
Biosynthetic Pathways in Gram-Negative Bacteria
The compound's presence in various Gram-negative bacteria was explored, underscoring its importance across different bacterial species. This study broadened the understanding of the compound’s biosynthetic pathways and its intergeneric distribution (Whistance et al., 1969).
properties
Product Name |
6-Methoxy-2-octaprenyl-1,4-benzoquinone |
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Molecular Formula |
C47H70O3 |
Molecular Weight |
683.1 g/mol |
IUPAC Name |
2-methoxy-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C47H70O3/c1-36(2)18-11-19-37(3)20-12-21-38(4)22-13-23-39(5)24-14-25-40(6)26-15-27-41(7)28-16-29-42(8)30-17-31-43(9)32-33-44-34-45(48)35-46(50-10)47(44)49/h18,20,22,24,26,28,30,32,34-35H,11-17,19,21,23,25,27,29,31,33H2,1-10H3/b37-20+,38-22+,39-24+,40-26+,41-28+,42-30+,43-32+ |
InChI Key |
AFTBILPWMUSGIN-MYCGWMCTSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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